2-(5,7-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine is a chemical compound belonging to the class of benzothiazole derivatives. This compound is characterized by its unique structure that includes a benzothiazole ring and an ethylamine group. The molecular formula for this compound is with a molecular weight of 210.34 g/mol. It is of interest due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various chemical methods, which include cyclization reactions involving appropriate precursors. It is commercially available from chemical suppliers and can also be produced in laboratory settings.
This compound is classified as a benzothiazole derivative, which are known for their diverse pharmacological properties. Benzothiazoles are recognized for their roles in various biological activities, including antimicrobial and anticancer effects.
The synthesis of 2-(5,7-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. Industrial production often employs continuous flow reactors for scalability and efficiency.
The molecular structure of 2-(5,7-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine features:
| Property | Value |
|---|---|
| Molecular Formula | C11H18N2S |
| Molecular Weight | 210.34 g/mol |
| IUPAC Name | 2-(5,7-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine |
| InChI Key | BOVFONCNNZPVMR-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCC2=C(C1)SC(=N2)CCN)C |
The compound can undergo various chemical reactions:
Reagents used in these reactions include:
The specific products formed depend on the reaction conditions and reagents used.
The mechanism of action for 2-(5,7-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine involves interactions at the molecular level:
The physical properties include:
Key chemical properties are:
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
These properties influence its behavior in chemical reactions and biological systems.
2-(5,7-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine has several applications:
CAS No.: 60889-05-6
CAS No.: 197787-20-5
CAS No.: 13140-29-9